molecular formula C18H23N5 B5976948 N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1,5-dimethylpyrazol-3-yl)methanamine

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1,5-dimethylpyrazol-3-yl)methanamine

Cat. No.: B5976948
M. Wt: 309.4 g/mol
InChI Key: PBNQXNFWLWDJMH-UHFFFAOYSA-N
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Description

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1,5-dimethylpyrazol-3-yl)methanamine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1,5-dimethylpyrazol-3-yl)methanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the dimethylphenyl group. Common reagents used in these reactions include hydrazine, acetophenone derivatives, and various catalysts to facilitate the formation of the pyrazole rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1,5-dimethylpyrazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1,5-dimethylpyrazol-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1,5-dimethylpyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist

Properties

IUPAC Name

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1,5-dimethylpyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5/c1-12-5-6-15(7-13(12)2)18-16(10-20-21-18)9-19-11-17-8-14(3)23(4)22-17/h5-8,10,19H,9,11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNQXNFWLWDJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NN2)CNCC3=NN(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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